molecular formula C7H6BrF2NO2S2 B8182833 1-((5-Bromothiophen-2-yl)sulfonyl)-3,3-difluoroazetidine

1-((5-Bromothiophen-2-yl)sulfonyl)-3,3-difluoroazetidine

Cat. No.: B8182833
M. Wt: 318.2 g/mol
InChI Key: NXOIXGJPOOJKIN-UHFFFAOYSA-N
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Description

1-((5-Bromothiophen-2-yl)sulfonyl)-3,3-difluoroazetidine is a chemical compound that features a unique combination of a bromothiophene moiety and a difluoroazetidine ring

Preparation Methods

The synthesis of 1-((5-Bromothiophen-2-yl)sulfonyl)-3,3-difluoroazetidine typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromothiophene-2-sulfonyl chloride and 3,3-difluoroazetidine.

    Reaction Conditions: The reaction is carried out under an inert atmosphere, typically using a base such as triethylamine to facilitate the nucleophilic substitution reaction.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-((5-Bromothiophen-2-yl)sulfonyl)-3,3-difluoroazetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or sulfides.

    Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Scientific Research Applications

1-((5-Bromothiophen-2-yl)sulfonyl)-3,3-difluoroazetidine has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Material Science: It is used in the development of advanced materials, such as organic semiconductors and polymers, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 1-((5-Bromothiophen-2-yl)sulfonyl)-3,3-difluoroazetidine involves its interaction with specific molecular targets. The bromothiophene moiety can engage in π-π interactions with aromatic residues in proteins, while the difluoroazetidine ring can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

1-((5-Bromothiophen-2-yl)sulfonyl)-3,3-difluoroazetidine can be compared with similar compounds such as:

    1-((5-Bromothiophen-2-yl)sulfonyl)-1H-pyrazole: This compound features a pyrazole ring instead of a difluoroazetidine ring, leading to different electronic properties and reactivity.

    1-((5-Bromothiophen-2-yl)sulfonyl)piperazine hydrochloride: This compound contains a piperazine ring, which imparts different pharmacological properties compared to the difluoroazetidine ring.

The uniqueness of this compound lies in its combination of a bromothiophene moiety with a difluoroazetidine ring, which provides a distinct set of chemical and biological properties that can be exploited in various scientific applications.

Properties

IUPAC Name

1-(5-bromothiophen-2-yl)sulfonyl-3,3-difluoroazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF2NO2S2/c8-5-1-2-6(14-5)15(12,13)11-3-7(9,10)4-11/h1-2H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXOIXGJPOOJKIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=C(S2)Br)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF2NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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